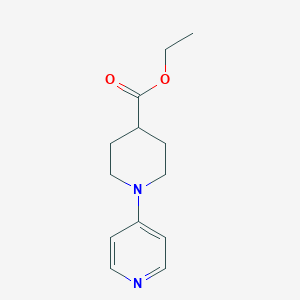

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-pyridin-4-ylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLGGUQVDXBVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432545 | |

| Record name | Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121912-29-6 | |

| Record name | Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

This technical guide provides a comprehensive overview of the primary synthesis pathways for Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, combining a pyridine and a piperidine moiety, makes it a valuable scaffold for the development of novel therapeutic agents. This guide will focus on two principal and effective methods for its synthesis: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. Additionally, the synthesis of the key starting material, ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate), will be detailed.

Synthesis of Starting Material: Ethyl 4-piperidinecarboxylate

A reliable and high-yielding synthesis of ethyl 4-piperidinecarboxylate is crucial for the successful production of the target molecule. The esterification of isonipecotic acid is a standard and efficient method.

Experimental Protocol: Esterification of Isonipecotic Acid

Isonipecotic acid (4-piperidinecarboxylic acid) is dissolved in absolute ethanol and cooled to 0°C. Thionyl chloride is then added dropwise to the solution. The reaction mixture is subsequently heated to reflux for 48 hours. After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is dissolved in ethyl acetate and washed with a 10% sodium hydroxide solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield ethyl 4-piperidinecarboxylate as a clear oil.[1]

Quantitative Data for Starting Material Synthesis

| Parameter | Value | Reference |

| Starting Material | Isonipecotic acid | [1] |

| Reagents | Thionyl chloride, Ethanol | [1] |

| Reaction Time | 48 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 94% | [1] |

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The direct reaction of a 4-halopyridine with ethyl 4-piperidinecarboxylate represents a straightforward and effective method for the synthesis of the target compound. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the piperidine nitrogen acts as the nucleophile, displacing the halide from the electron-deficient pyridine ring.

Experimental Protocol

A mixture of 4-chloropyridine hydrochloride, ethyl 4-piperidinecarboxylate, and triethylamine in a solution of ethanol and water is heated in a sealed tube at 150°C for 96 hours.[2] The triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction. After cooling, the reaction mixture is filtered to remove any insoluble materials. The filtrate is then concentrated under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield this compound.

Quantitative Data for SNAr Synthesis of the Corresponding Carboxylic Acid

The following data is for the synthesis of the corresponding carboxylic acid, which serves as a close model for the synthesis of the ethyl ester.

| Parameter | Value | Reference |

| Starting Materials | 4-Chloropyridine hydrochloride, Ethyl isonipecotate | [2] |

| Base | Triethylamine | [2] |

| Solvent | Ethanol/Water | [2] |

| Reaction Temperature | 150°C | [2] |

| Reaction Time | 96 hours | [2] |

SNAr Synthesis Pathway Diagram

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Alternative Synthesis Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This method is an excellent alternative to the classical SNAr, often proceeding under milder conditions with a broader substrate scope.

General Experimental Protocol

In a typical Buchwald-Hartwig amination, a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine), ethyl 4-piperidinecarboxylate, a palladium catalyst (e.g., Pd(OAc)2 or a pre-formed palladium-ligand complex), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a sterically hindered biarylphosphine), and a base (e.g., NaOtBu, Cs2CO3, or K3PO4) are combined in an inert solvent such as toluene or dioxane.[4][5] The reaction mixture is then heated under an inert atmosphere until the starting materials are consumed. The product is isolated after an aqueous workup and purified by column chromatography.

Key Components for Buchwald-Hartwig Amination

| Component | Examples |

| Aryl Halide | 4-Chloropyridine, 4-Bromopyridine |

| Amine | Ethyl 4-piperidinecarboxylate |

| Palladium Source | Pd(OAc)2, Pd2(dba)3 |

| Ligand | BINAP, Xantphos, SPhos, XPhos |

| Base | NaOtBu, K3PO4, Cs2CO3 |

| Solvent | Toluene, Dioxane, THF |

Buchwald-Hartwig Amination Pathway Diagram

Caption: Buchwald-Hartwig Amination Pathway.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis of this compound, from starting material preparation to the final product.

Caption: General Experimental Workflow.

Conclusion

This technical guide has detailed two robust and widely applicable synthetic pathways for the preparation of this compound. The Nucleophilic Aromatic Substitution route offers a direct, albeit potentially forcing, method, while the Buchwald-Hartwig amination provides a more modern, versatile, and often milder alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity. The provided experimental protocols and quantitative data serve as a valuable resource for the successful synthesis of this important pharmaceutical intermediate.

References

- 1. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. atlanchimpharma.com [atlanchimpharma.com]

- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established methodologies for determining these crucial parameters. The provided protocols are intended to guide researchers in the comprehensive characterization of this and similar molecules.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Calculated |

| Molecular Weight | 234.297 g/mol | Calculated |

| CAS Number | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Aqueous Solubility | Not available | - |

| pKa | Not available | - |

| LogP | Not available | - |

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental procedures for the determination of key physicochemical properties. These protocols are broadly applicable to organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range. This property is a critical indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 2-3 mm.[1][2]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature probe.[3]

-

Heating: The sample is heated at a steady, slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[1]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance.[2] A sharp melting point range (typically ≤ 1°C) is indicative of a pure compound.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[4][5]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the liquid with the open end down.[4][6]

-

Apparatus Setup: The test tube is attached to a thermometer, and both are suspended in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The setup ensures uniform heating by convection currents.[6][7]

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.[7]

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat is then removed. The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[4][7]

Aqueous Solubility Determination

Aqueous solubility is a critical property for drug candidates, influencing their absorption and distribution in the body.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (typically at a physiologically relevant pH, such as 7.4) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature shaker bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8]

-

Phase Separation: The resulting suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Calculation: The solubility is expressed in units such as mg/mL or µM.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a molecule with basic and/or acidic functional groups, the pKa values determine the extent of ionization at a given pH, which in turn affects properties like solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol if the compound has low aqueous solubility, to a known concentration (e.g., 10⁻⁴ M).[9][10]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[9]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.[9][11]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing for the generation of a titration curve (pH vs. volume of titrant).[11]

-

pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid or base, the pKa is the pH at the half-equivalence point. For more complex molecules, specialized software is used to analyze the curve and determine the pKa value(s).[10]

LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a lipophilic solvent like n-octanol and a hydrophilic solvent like water. LogP, the logarithm of this ratio, is a key indicator of a molecule's lipophilicity.

Methodology: Shake-Flask Method

-

Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer for LogD determination) are mutually saturated by shaking them together for 24 hours, followed by separation.[12]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed flask.[13]

-

Equilibration: The flask is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.[13]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.[13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14]

Physicochemical Property Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. byjus.com [byjus.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. researchgate.net [researchgate.net]

Unraveling the Molecular Mysteries: A Technical Guide to Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine ring substituted with a pyridinyl group at the nitrogen atom and an ethyl carboxylate at the 4-position. While the broader classes of piperidine and pyridine derivatives are recognized for their diverse pharmacological activities, a comprehensive understanding of the specific mechanism of action for this compound remains elusive within publicly accessible scientific literature. This technical guide aims to consolidate the available information on this compound and its structural analogs, providing a framework for future investigation into its biological targets and potential therapeutic applications. Due to the limited direct research on this specific molecule, this document will also extrapolate potential areas of investigation based on the activities of structurally related compounds.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Inferred from structure |

| Molecular Weight | 234.29 g/mol | Inferred from structure |

| Appearance | Likely a solid or oil at room temperature | General observation for similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. Limited solubility in water. | General observation for similar compounds |

Potential Mechanisms of Action: An Evidence-Based Postulation

Direct experimental evidence defining the mechanism of action of this compound is currently unavailable in the public domain. However, by examining the pharmacological profiles of structurally similar molecules, we can hypothesize potential biological targets and signaling pathways for future investigation.

Kinase Inhibition

The pyridine and piperidine scaffolds are common features in a multitude of kinase inhibitors. For instance, derivatives of Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate have demonstrated inhibitory activity against anaplastic lymphoma kinase (ALK) . This suggests that this compound could potentially interact with the ATP-binding pocket of various kinases.

Proposed Experimental Workflow for Kinase Profiling:

Caption: Proposed workflow for identifying potential kinase targets.

G-Protein Coupled Receptor (GPCR) Modulation

The piperidine moiety is a well-established scaffold in the design of ligands for G-protein coupled receptors (GPCRs). Depending on the substitutions, these compounds can act as agonists, antagonists, or allosteric modulators for a wide range of GPCRs, including but not limited to dopaminergic, serotonergic, and opioid receptors.

Hypothetical Signaling Pathway for GPCR Antagonism:

Caption: Potential mechanism of GPCR antagonism.

Nitric Oxide Synthase (NOS) Inhibition

A structurally related compound, Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate, has been reported to exhibit inhibitory activity against nitric oxide synthase (NOS). This raises the possibility that this compound could also modulate the activity of this enzyme family, which is involved in various physiological and pathological processes.

Methodologies for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required.

Target Identification and Validation

-

High-Throughput Screening (HTS): A broad screening campaign against a diverse panel of biological targets (e.g., kinases, GPCRs, ion channels, enzymes) would be the most effective initial step to identify potential protein interactors.

-

Affinity Chromatography: Immobilizing the compound on a solid support can be used to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry.

-

Computational Docking: In silico modeling can predict the binding of this compound to the crystal structures of known drug targets, helping to prioritize experimental validation.

In Vitro Characterization

Once a primary target is identified, a series of in vitro assays are necessary to characterize the interaction:

-

Binding Assays: Radioligand binding assays or surface plasmon resonance (SPR) can be used to determine the binding affinity (Kd or Ki) of the compound to its target.

-

Functional Assays: Enzyme inhibition assays (to determine IC50 values) or cell-based functional assays (e.g., cAMP measurement for GPCRs, reporter gene assays) are crucial to determine the functional consequence of binding (e.g., agonist, antagonist, inverse agonist, inhibitor).

Example Experimental Protocol: In Vitro NOS Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against inducible nitric oxide synthase (iNOS).

-

Materials: Recombinant human iNOS, L-arginine, NADPH, calmodulin, tetrahydrobiopterin, Griess reagent, this compound, and a known NOS inhibitor (e.g., L-NAME) as a positive control.

-

Procedure: a. Prepare a reaction mixture containing iNOS, L-arginine, and all necessary cofactors in a suitable buffer. b. Add varying concentrations of this compound (typically from 1 nM to 100 µM) to the reaction wells. c. Initiate the reaction by adding NADPH. d. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). e. Stop the reaction and measure the production of nitrite, a stable breakdown product of nitric oxide, using the Griess reagent. f. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation

As no quantitative data for this compound is currently available, the following tables are presented as templates for organizing future experimental findings.

Table 1: Kinase Inhibition Profile

| Kinase Target | IC₅₀ (µM) | Assay Method |

| e.g., ALK | TBD | e.g., TR-FRET |

| e.g., EGFR | TBD | e.g., AlphaLISA |

| e.g., VEGFR2 | TBD | e.g., Caliper Mobility Shift |

Table 2: GPCR Binding Affinity

| Receptor | Kᵢ (nM) | Radioligand | Cell Line |

| e.g., D₂ Receptor | TBD | e.g., [³H]Spiperone | e.g., HEK293 |

| e.g., 5-HT₂ₐ Receptor | TBD | e.g., [³H]Ketanserin | e.g., CHO-K1 |

| e.g., µ-Opioid Receptor | TBD | e.g., [³H]DAMGO | e.g., HEK293 |

Conclusion and Future Directions

This compound represents a molecule of interest within the pharmacologically rich space of piperidine and pyridine derivatives. While its specific mechanism of action is yet to be elucidated, this guide provides a rational framework for its investigation. Future research should focus on broad-spectrum screening to identify primary biological targets, followed by detailed in vitro and cell-based assays to characterize its pharmacological profile. Such studies will be instrumental in determining the potential therapeutic utility of this compound and guiding the design of more potent and selective analogs. The lack of existing data underscores both a challenge and an opportunity for novel discovery in the field of drug development.

Spectroscopic Data Analysis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive analysis based on the well-characterized precursor, Ethyl 4-piperidinecarboxylate, and predicts the spectroscopic shifts and patterns that would result from the addition of the pyridin-4-yl group. This guide also includes standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid in the characterization of this and similar compounds.

Predicted Spectroscopic Data

The introduction of the pyridin-4-yl group to the nitrogen atom of the piperidine ring is expected to induce significant changes in the chemical environment of the core structure. The following tables summarize the anticipated spectroscopic data for this compound. This data is an educated prediction based on the known data for Ethyl 4-piperidinecarboxylate and the electronic effects of the pyridin-4-yl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The electron-withdrawing nature of the pyridine ring is predicted to deshield the protons on the piperidine ring, particularly those in close proximity to the nitrogen atom (H-2 and H-6), causing a downfield shift compared to Ethyl 4-piperidinecarboxylate. The protons of the pyridin-4-yl group will appear in the aromatic region of the spectrum.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference Data (Ethyl 4-piperidinecarboxylate) (ppm) |

| ~8.3 - 8.5 | Doublet | Pyridine H-2', H-6' | - |

| ~6.7 - 6.9 | Doublet | Pyridine H-3', H-5' | - |

| 4.13 | Quartet | -O-CH₂ -CH₃ | 4.13 |

| ~3.6 - 3.8 | Multiplet | Piperidine H-2ax, H-6ax | 3.09 |

| ~3.0 - 3.2 | Multiplet | Piperidine H-2eq, H-6eq | 2.64 |

| ~2.5 - 2.7 | Multiplet | Piperidine H-4 | 2.41 |

| ~1.9 - 2.1 | Multiplet | Piperidine H-3eq, H-5eq | 1.89 |

| ~1.7 - 1.9 | Multiplet | Piperidine H-3ax, H-5ax | 1.46 - 2.06 |

| 1.26 | Triplet | -O-CH₂-CH₃ | 1.26 |

¹³C NMR (Carbon NMR): The carbons of the pyridine ring will be observed in the aromatic region. The piperidine carbons, especially C-2 and C-6, are expected to shift downfield due to the electronic influence of the attached pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Reference Data (Ethyl 4-piperidinecarboxylate) (ppm) |

| ~175 | C =O | ~175 |

| ~155 | Pyridine C-4' | - |

| ~150 | Pyridine C-2', C-6' | - |

| ~107 | Pyridine C-3', C-5' | - |

| 60.4 | -O-C H₂-CH₃ | 60.4 |

| ~48 - 50 | Piperidine C-2, C-6 | ~45 |

| ~40 - 42 | Piperidine C-4 | ~41 |

| ~28 - 30 | Piperidine C-3, C-5 | ~28 |

| 14.2 | -O-CH₂-C H₃ | 14.2 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the carbonyl group of the ester, C-O stretching, and vibrations associated with the aromatic pyridine ring and the aliphatic piperidine ring.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Reference Data (Ethyl 4-piperidinecarboxylate) (cm⁻¹) |

| ~3050 | Weak | Aromatic C-H Stretch (Pyridine) | - |

| ~2950 | Medium | Aliphatic C-H Stretch (Piperidine & Ethyl) | ~2940 |

| ~1730 | Strong | C=O Stretch (Ester) | ~1730 |

| ~1600, ~1500 | Medium | C=C & C=N Stretch (Pyridine Ring) | - |

| ~1250, ~1180 | Strong | C-O Stretch (Ester) | ~1250, ~1180 |

| ~820 | Medium | Aromatic C-H Bend (Pyridine) | - |

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₈N₂O₂ = 234.29 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and fragmentation of the piperidine ring. A significant fragment corresponding to the pyridin-4-yl-piperidine cation is also anticipated.

| Predicted m/z | Assignment |

| 234 | [M]⁺ (Molecular Ion) |

| 205 | [M - C₂H₅]⁺ |

| 189 | [M - OC₂H₅]⁺ |

| 161 | [M - COOC₂H₅]⁺ |

| 147 | [C₁₀H₁₁N₂]⁺ |

Experimental Protocols

The following are detailed, standardized methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation:

-

Neat (Liquid): Place a drop of the neat liquid sample between two NaCl or KBr plates.

-

Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Optimize ion source parameters (e.g., capillary voltage, cone voltage, source temperature) to obtain a stable signal and good fragmentation if desired (for MS/MS analysis).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to obtain them. Researchers can use this information to guide their synthesis and characterization efforts for this and structurally related molecules.

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, structural information, and a method for its synthesis.

Chemical Identity and Structure

Chemical Structure:

The chemical structure consists of a central piperidine ring substituted at the 1-position with a pyridin-4-yl moiety and at the 4-position with an ethyl ester group.

(A visual representation of the chemical structure is described above. Due to current limitations, a 2D chemical structure image cannot be generated here. Please refer to chemical drawing software for a visual depiction based on the name.)

Physicochemical Data

Quantitative data for this compound is not widely reported. The following table summarizes the calculated molecular properties and data for a key precursor.

| Property | Value | Notes and References |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Calculated |

| Molecular Weight | 234.30 g/mol | Calculated |

| CAS Number | Not readily available for free base | The dihydrochloride salt is known[1]. |

For comparison, the key starting material, Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate), has the following properties:

| Property | Value | References |

| CAS Number | 1126-09-6 | [2] |

| Molecular Formula | C₈H₁₅NO₂ | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Boiling Point | 204 °C | [3] |

| Density | 1.02 g/mL at 25 °C | [3] |

Synthesis

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A plausible synthetic route is inferred from the preparation of its carboxylic acid precursor, 1-(pyridin-4-yl)piperidine-4-carboxylic acid[4]. This involves the reaction of a halo-pyridine with ethyl 4-piperidinecarboxylate.

Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid

This protocol describes the synthesis of the carboxylic acid precursor, which can be subsequently esterified to yield the target compound. The direct synthesis of the ethyl ester would follow a similar procedure.

Reactants:

-

4-Chloropyridine hydrochloride

-

Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate)

-

Triethylamine

-

Ethanol

-

Water

Procedure: [4]

-

Dissolve 4-Chloropyridine hydrochloride (9.55 g) and triethylamine (26.0 ml) in a mixture of ethanol (10 ml) and water (30 ml).

-

To this solution, add ethyl isonipecotate (10.00 g).

-

Heat the reaction mixture in a sealed tube at 150°C for 96 hours.

-

After cooling, add ethanol to the reaction solution and remove any insoluble materials by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Suspend the resulting residue in chloroform and collect the precipitate by filtration.

-

Recrystallize the product from a water-N,N-dimethylformamide mixture to yield 1-(pyridin-4-yl)piperidine-4-carboxylic acid.

To obtain the target compound, this compound, this carboxylic acid would then undergo esterification with ethanol in the presence of an acid catalyst. Alternatively, the initial reaction could be performed under anhydrous conditions to favor the direct formation of the ethyl ester.

Logical Workflow for Synthesis

The synthesis can be visualized as a two-step logical process, starting from the key reactants.

Caption: Synthetic workflow for this compound.

References

commercial availability of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Commercial Availability

Direct commercial availability of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is highly limited. An extensive search of chemical supplier databases reveals that the compound is not a standard catalog item. Only a single supplier, BLD Pharm, lists the dihydrochloride salt form, albeit without an associated CAS number or detailed technical data, and notes that it requires cold-chain transportation.[1]

Researchers seeking to work with this molecule will likely need to perform a custom synthesis or source it from a specialized chemical synthesis provider. The primary starting material for its synthesis, Ethyl isonipecotate (also known as Ethyl 4-piperidinecarboxylate), is, in contrast, widely available from numerous suppliers.

Table 1: Commercial Availability of Key Compounds

| Compound Name | CAS Number | Typical Commercial Availability | Notes |

| This compound | N/A | Very Limited / Custom Synthesis | Dihydrochloride salt listed by one supplier without a CAS number. |

| Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate) | 1126-09-6 | Widely Available | Common starting material for synthesis.[2][3][4][5] |

| 4-Chloropyridine hydrochloride | 7379-35-3 | Widely Available | Common coupling partner for synthesis. |

Physicochemical and Spectroscopic Data

Due to its nature as a synthetic intermediate, detailed physicochemical data for this compound is not available in public databases. However, data for the key starting material, Ethyl isonipecotate, is well-documented and provided below for reference.

Table 2: Physicochemical Properties of Ethyl Isonipecotate (CAS 1126-09-6)

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₂ | [5] |

| Molecular Weight | 157.21 g/mol | [4][5] |

| Appearance | Clear colorless to slightly brown liquid | [3][4] |

| Boiling Point | 204 °C | [3][4] |

| Density | 1.02 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.459 | [3][4] |

| Solubility | Miscible with water | [4] |

| Storage Temperature | Room temperature, under inert atmosphere | [3][4] |

Spectroscopic data for the final product would need to be generated upon synthesis and purification. For reference, the ¹H NMR and mass spectrometry data for the starting Ethyl isonipecotate are available.[2][6]

Synthesis and Experimental Protocols

The primary route to synthesize this compound is through the N-arylation of Ethyl isonipecotate. This reaction typically involves the coupling of the secondary amine of the piperidine ring with a halogenated pyridine, such as 4-chloropyridine. While a specific protocol isolating the ethyl ester is not explicitly detailed in the surveyed literature, a procedure for the synthesis of the corresponding carboxylic acid provides a clear and adaptable methodology.[7] The target ethyl ester is the intermediate product before the final saponification (hydrolysis) step.

Key Synthetic Reaction: N-Arylation

Caption: General schematic for the N-arylation synthesis.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of the corresponding carboxylic acid and is intended to yield the target ethyl ester by omitting the final hydrolysis step.[7]

Materials:

-

Ethyl isonipecotate (1.0 eq)

-

4-Chloropyridine hydrochloride (1.0-1.2 eq)

-

Triethylamine (2.5-3.0 eq)

-

Anhydrous Ethanol

-

Deionized Water

-

Sealed reaction tube or pressure vessel

Procedure:

-

To a pressure-rated sealed tube, add 4-Chloropyridine hydrochloride and dissolve it in a mixture of ethanol and water (e.g., 1:3 v/v).

-

Add triethylamine to the solution to act as a base, neutralizing the hydrochloride and facilitating the reaction.

-

Add Ethyl isonipecotate to the reaction mixture.

-

Seal the tube securely and heat the reaction mixture to 150°C. Maintain this temperature with stirring for approximately 96 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to determine the point of maximum conversion to the desired product before significant hydrolysis to the carboxylic acid occurs.

-

Once the reaction is complete, cool the vessel to room temperature.

-

Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

-

The remaining aqueous solution can be basified (e.g., with Na₂CO₃) and extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound using flash column chromatography on silica gel.

Note: Optimization of reaction time and temperature may be necessary to maximize the yield of the ethyl ester and minimize the formation of the hydrolyzed carboxylic acid byproduct.

Application in Drug Development: LSD1 Inhibition

The 1-(pyridin-4-yl)piperidine scaffold is a key pharmacophore in the design of potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[8][9] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetics by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression.[8][10]

Overexpression of LSD1 is implicated in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a high-value therapeutic target.[11][12][13] Inhibitors containing the this compound-derived core function by competing with the histone substrate for the active site of the enzyme.

Signaling Pathway and Mechanism of Action

LSD1 is a component of several transcriptional repressor complexes, including the CoREST complex. By removing methyl groups from H3K4me1/2, LSD1 facilitates transcriptional repression. Inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes, promoting cell differentiation and apoptosis in cancer cells.

Caption: Mechanism of LSD1 inhibition by pyridine-piperidine scaffolds.

Experimental Workflow for Inhibitor Screening

The development and evaluation of novel LSD1 inhibitors derived from this scaffold typically follow a structured workflow, from initial synthesis to biological evaluation.

Caption: Workflow for development of LSD1 inhibitors.

Potent inhibitors developed from this core structure have demonstrated IC₅₀ values in the low nanomolar range against LSD1 and exhibit high selectivity over related monoamine oxidases (MAO-A and MAO-B).[9][11] Furthermore, these compounds have shown significant anti-proliferative activity in various cancer cell lines.[13]

Conclusion

This compound, while not a readily available reagent, represents a valuable and synthetically accessible building block for modern drug discovery. Its central role in the architecture of potent LSD1 inhibitors underscores its importance for researchers in oncology and epigenetics. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this compound in the development of next-generation therapeutics targeting epigenetic pathways.

References

- 1. This compound dihydrochloride|BLD Pharm [bldpharm.com]

- 2. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 4. 1126-09-6 CAS MSDS (Ethyl 4-piperidinecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

- 6. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]

- 7. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 8. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. theraindx.com [theraindx.com]

A Technical Guide to Pyridinyl-Piperidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the literature on pyridinyl-piperidine derivatives, a versatile scaffold of significant interest in medicinal chemistry. This document covers their synthesis, diverse biological activities, and therapeutic applications, with a focus on their roles as kinase inhibitors, antiviral agents, and urease inhibitors. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key synthetic and biological assays are provided. Additionally, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and evaluation processes.

Introduction to Pyridinyl-Piperidine Derivatives

The pyridinyl-piperidine scaffold is a privileged structural motif found in a wide range of biologically active compounds. The combination of the aromatic pyridine ring and the saturated piperidine ring provides a unique three-dimensional architecture that allows for diverse substitutions and fine-tuning of physicochemical properties. This versatility has led to the development of numerous pyridinyl-piperidine derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This guide will delve into specific examples of these derivatives, highlighting their therapeutic potential.

Synthetic Methodologies

The synthesis of pyridinyl-piperidine derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry. Common strategies involve the coupling of pre-functionalized pyridine and piperidine rings or the construction of one ring onto the other.

General Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines

A prevalent method for synthesizing certain pyridinyl-piperidine derivatives, particularly those with a fused pyrimidine ring system, starts from a multi-substituted pyridine precursor.

Experimental Protocol:

-

Starting Material: The synthesis typically begins with a commercially available or readily synthesized substituted pyridine, such as 2,4,7-trichloropyrido[3,2-d]pyrimidine.

-

Nucleophilic Substitution: The chlorine atoms on the pyridopyrimidine core are sequentially displaced by nucleophiles. For instance, a piperidine-containing nucleophile can be introduced at one position, while other substituents are introduced at the other positions.

-

Reaction Conditions: The reactions are typically carried out in a suitable solvent, such as acetonitrile, and may require heating under reflux.

-

Purification: The final products are purified using standard techniques like column chromatography to yield the desired 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives.

Synthesis of 1-(3-nitropyridin-2-yl)piperazine Derivatives

This class of compounds is often synthesized through a direct nucleophilic aromatic substitution reaction.

Experimental Protocol:

-

Reactants: 2-chloro-3-nitropyridine is reacted with an excess of piperazine.[1]

-

Solvent and Conditions: The reaction is typically conducted in a solvent like acetonitrile and heated at reflux overnight.[1]

-

Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography.[1]

Synthesis of Piperidine-Linked Pyridine Analogues as NNRTIs

The synthesis of these non-nucleoside reverse transcriptase inhibitors often involves a multi-step process to build the complex molecular architecture.

Experimental Protocol:

-

Scaffold Construction: The synthesis may start with the construction of a central diarylpyrimidine core.

-

Introduction of the Piperidine Linker: A piperidine-containing side chain is then introduced through a suitable coupling reaction.

-

Final Modification: Further modifications to the pyridine and other parts of the molecule are made to optimize antiviral activity and pharmacokinetic properties.

-

Purification: Each step is followed by appropriate purification techniques to ensure the purity of the intermediates and the final product.

Biological Activities and Therapeutic Targets

Pyridinyl-piperidine derivatives have shown promising activity against a variety of therapeutic targets. This section will focus on their roles as kinase inhibitors, urease inhibitors, and anti-HIV agents.

Kinase Inhibitors

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Several pyridinyl-piperidine derivatives have been developed as potent kinase inhibitors.

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[2][3][4] Its overactivation is common in many cancers.

A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have been identified as potent PI3Kα and mTOR inhibitors. The structure-activity relationship (SAR) studies of these compounds have provided insights into the optimal substitutions for achieving high potency.

Table 1: In Vitro Inhibitory Activity of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine Derivatives against PI3Kα and mTOR.

| Compound | R7 Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| Reference Cmpd | H | 19 | 37 |

| 6 | 4-fluorophenyl | 3 | 15 |

| 19 | 1-methyl-1H-pyrazol-4-yl | 10 | 25 |

| 32 | 1H-pyrazol-4-yl | 8 | 20 |

Data compiled from a study on novel PI3K/mTOR inhibitors.[5][6]

// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; fourEBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth & Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Pyridinyl-Piperidine\nPI3K/mTOR Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PTEN -> PIP3 [arrowhead=tee, label="Inhibits"]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label="Phosphorylates"]; mTORC2 -> AKT [label="Phosphorylates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Phosphorylates"]; mTORC1 -> fourEBP1 [label="Phosphorylates"]; S6K -> CellGrowth; fourEBP1 -> CellGrowth [arrowhead=tee]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335"]; Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335"]; } dot Caption: PI3K/mTOR Signaling Pathway and Inhibition.

PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[7][8] Novel pyridine and pyrazolyl pyridine conjugates have been synthesized and shown to be potent inhibitors of PIM-1 kinase.

Table 2: In Vitro PIM-1 Kinase Inhibitory Activity of Pyridine and Pyrazolyl Pyridine Conjugates.

| Compound | Structure | PIM-1 IC50 (nM) | % Inhibition |

| Staurosporine | Reference | 16.7 | 95.6 |

| Compound 5 | Pyridine derivative | 64.6 | 83.4 |

| Compound 9 | Pyridine derivative | 20.4 | 93.8 |

| Compound 10 | Pyrazolyl pyridine derivative | 34.6 | 87.6 |

Data from a study on novel PIM-1 kinase inhibitors.[7][8]

Urease Inhibitors

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising therapeutic strategy for treating infections caused by these bacteria. Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as urease inhibitors.

Table 3: Urease Inhibitory Activity of Pyridylpiperazine Hybrid Derivatives.

| Compound | R Group | Urease IC50 (µM) |

| Thiourea | Standard | 23.2 ± 11.0 |

| 5b | 4-chlorophenyl | 2.0 ± 0.73 |

| 5c | 3-chlorophenyl | 2.13 ± 0.82 |

| 7e | 3-bromophenyl | 2.24 ± 1.63 |

Data extracted from studies on pyridylpiperazine urease inhibitors.

Anti-HIV Agents

Human Immunodeficiency Virus (HIV) is the causative agent of Acquired Immunodeficiency Syndrome (AIDS). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a key class of antiretroviral drugs that bind to and inhibit the activity of HIV-1 reverse transcriptase, an enzyme essential for viral replication. Piperidine-linked pyridine analogues have been designed and synthesized as potent NNRTIs.

Table 4: Anti-HIV-1 Activity of Piperidine-Linked Pyridine Analogues.

| Compound | EC50 (nM) (Wild-Type HIV-1) | CC50 (µM) | Selectivity Index (SI) |

| Etravirine | 2.2 | 28 | 12,884 |

| BD-c1 | 10 | ≥146 | ≥14,126 |

| BD-e2 | 5.1 | >100 | >19,608 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. Data from a study on novel NNRTIs.[9]

Experimental Protocols for Biological Assays

This section provides detailed methodologies for some of the key biological assays used to evaluate the activity of pyridinyl-piperidine derivatives.

Kinase Inhibition Assays

This luminescent kinase assay measures the amount of ADP produced in a kinase reaction.

Protocol:

-

Reaction Setup: A kinase reaction is set up in a 384-well plate containing the PI3Kα enzyme, the lipid substrate (e.g., PIP2:3PS), ATP, and the test compound in a suitable kinase buffer.[6][10]

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).[6]

-

ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[6]

-

ADP to ATP Conversion: Kinase Detection Reagent is added to convert the produced ADP into ATP.[6]

-

Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is read on a plate reader. The signal intensity is proportional to the ADP produced and thus the kinase activity.[6]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Kinase Reaction\n(Kinase, Substrate, ATP, Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Incubate\n(Room Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Add ADP-Glo™ Reagent\n(Terminate reaction, Deplete ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step4 [label="Add Kinase Detection Reagent\n(Convert ADP to ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step5 [label="Measure Luminescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> End; } dot Caption: ADP-Glo™ Kinase Assay Workflow.

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[2]

Protocol:

-

Reagent Preparation: Prepare solutions of PIM-1 kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled tracer in kinase buffer.[2]

-

Assay Plate Setup: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.[2]

-

Incubation: Incubate the plate at room temperature for 1 hour to allow for binding equilibrium.[2]

-

FRET Measurement: Read the plate on a TR-FRET capable plate reader. The FRET signal from europium to Alexa Fluor® 647 indicates tracer binding to the kinase. Inhibition is measured as a decrease in the FRET signal.[2]

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the ammonia produced by urease activity.[5][11]

Protocol:

-

Reaction Mixture: In a test tube or 96-well plate, mix a solution of urease enzyme with the test compound at various concentrations and incubate for a short period.

-

Substrate Addition: Add a solution of urea to initiate the enzymatic reaction. Incubate at 37°C for a defined time.

-

Color Development: Stop the reaction and develop the color by adding phenol reagent (Solution A) and alkali-hypochlorite reagent (Solution B). This reacts with the ammonia produced to form a colored indophenol.[5][11]

-

Absorbance Measurement: After a further incubation period for color development, measure the absorbance at a specific wavelength (e.g., 570 nm or 625-670 nm).[5][11]

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.

Anti-HIV-1 Activity Assay (MTT Method using MT-4 Cells)

This assay measures the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.[3][12]

Protocol:

-

Cell Seeding: Seed MT-4 cells in a 96-well microtiter plate.[3]

-

Compound Addition: Add serial dilutions of the test compound to the wells.

-

Virus Infection: Infect the cells with a stock of HIV-1. Include virus control (cells + virus) and cell control (cells only) wells.[3]

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-5 days.[3]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.[3]

-

Absorbance Reading: Read the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.[3]

-

Data Analysis: Calculate the percentage of cell protection and determine the EC50 value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Seed MT-4 cells in 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Add serial dilutions of test compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Infect cells with HIV-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="Incubate for 4-5 days", fillcolor="#FBBC05", fontcolor="#202124"]; Step5 [label="Add MTT solution and incubate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step6 [label="Add solubilization solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step7 [label="Read absorbance at 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> End; } dot Caption: Anti-HIV-1 MTT Assay Workflow.

Conclusion

Pyridinyl-piperidine derivatives represent a highly valuable and versatile scaffold in modern drug discovery. Their synthetic tractability allows for the generation of large and diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The examples highlighted in this guide, from kinase inhibitors for cancer therapy to urease inhibitors for combating bacterial infections and NNRTIs for HIV treatment, underscore the broad therapeutic potential of this chemical class. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their potential against other diseases. The detailed synthetic and biological protocols provided herein serve as a valuable resource for researchers aiming to contribute to this exciting and impactful field.

References

- 1. 1-(3-Nitorpyridin-2-yl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. static.igem.wiki [static.igem.wiki]

- 6. promega.de [promega.de]

- 7. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. PI3K (p110α[E545K]/p85α) Protocol [promega.jp]

- 11. benchchem.com [benchchem.com]

- 12. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Landscape of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate: A Survey of Available Data

Despite a comprehensive review of scientific literature, patent databases, and chemical registries, specific biological targets for Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate remain unidentified in the public domain. This compound is predominantly cataloged as a chemical intermediate, a building block utilized in the synthesis of more complex molecules. While direct biological activity data for this specific molecule is not available, an examination of structurally related compounds and the broader class of piperidine derivatives can offer insights into its potential, albeit speculative, areas of pharmacological relevance.

The piperidine scaffold is a ubiquitous feature in a vast array of biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry.[1] Derivatives of piperidine have been successfully developed to target a wide range of biological pathways, leading to treatments for various conditions including pain, inflammation, psychosis, allergies, and cancer.[1] This broad utility underscores the potential for novel piperidine-containing molecules to exhibit significant biological effects.

Insights from Structurally Related Compounds

Analysis of molecules sharing structural motifs with this compound reveals a diversity of biological activities. It is crucial to emphasize that these findings do not directly implicate the same targets for the compound but rather suggest potential avenues for future investigation.

For instance, derivatives of ethyl 4-aminopiperidine-1-carboxylate have been explored for their potential as inhibitors of Akt kinases, a key node in cancer cell signaling pathways.[2] In a different therapeutic area, piperidine carboxamide derivatives have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a target for antimalarial drug development.[3]

Furthermore, the pyridine ring, a core component of this compound, is a well-established pharmacophore. Pyridine derivatives have been investigated as inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in cardiovascular function and other physiological processes.[4] Additionally, various pyridine carboxylic acid isomers have been explored as scaffolds for the development of a wide range of enzyme inhibitors.[5]

The Role as a Chemical Intermediate

The primary role of this compound, as documented in chemical and pharmaceutical literature, is that of a reactant in the synthesis of more elaborate molecules.[6][7] It serves as a versatile starting material, enabling the construction of diverse chemical libraries for drug discovery programs. This utility as a synthetic building block, while not indicative of its own biological activity, is a critical function in the development of new therapeutic agents.

Future Directions

The absence of specific biological target data for this compound presents an opportunity for further research. High-throughput screening campaigns against a broad range of biological targets could be employed to elucidate its potential pharmacological profile. Furthermore, computational modeling and in silico screening, based on its structural features, could help to prioritize potential targets for experimental validation.

Conclusion

References

- 1. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 2. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

In Silico Modeling of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a synthetic compound featuring a pyridinylpiperidine scaffold. This structural motif is present in a variety of biologically active molecules, suggesting its potential as a valuable starting point for drug discovery and development. In silico modeling offers a powerful and resource-efficient approach to explore the potential biological targets of this compound, predict its pharmacokinetic properties, and guide the design of more potent and selective derivatives. This technical guide provides a comprehensive overview of the in silico modeling workflow for this compound, aimed at researchers, scientists, and drug development professionals. The guide details methodologies for molecular docking, molecular dynamics simulations, and ADMET prediction, and outlines experimental protocols for the validation of in silico findings.

Physicochemical Properties and Synthesis Overview

This compound has the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . While specific experimental data for this exact ester is not extensively published, the synthesis of its parent carboxylic acid, 1-(pyridin-4-yl)piperidine-4-carboxylic acid, has been reported. A common synthetic route involves the reaction of ethyl isonipecotate with 4-chloropyridine hydrochloride in the presence of a base. The ester can be obtained through standard esterification procedures.

In Silico Modeling Workflow

A systematic in silico approach is crucial for a thorough investigation of a molecule's potential. The following workflow outlines the key steps from initial structure preparation to detailed interaction analysis.

Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of this compound. This can be achieved using software such as Avogadro, ChemDraw, or online tools. Subsequent energy minimization using a suitable force field (e.g., MMFF94 or UFF) is essential to obtain a low-energy, stable conformation.

Target Identification

Based on the prevalence of the pyridinylpiperidine scaffold in bioactive compounds, several potential protein targets can be hypothesized. Literature and database mining (e.g., ChEMBL, PubChem) for structurally similar molecules suggest potential interactions with:

-

Histone Deacetylases (HDACs): Many piperidine-based compounds are known to be HDAC inhibitors.

-

Proteasome: Piperidine carboxamides have been identified as inhibitors of the proteasome, particularly in the context of antimalarial drug discovery.

-

Tubulin: The piperidine ring is a feature in some compounds that interact with tubulin, disrupting microtubule dynamics.

For the purpose of this guide, we will consider these three protein families as potential targets for our in silico investigation.

Target Preparation

Three-dimensional structures of the selected protein targets can be obtained from the Protein Data Bank (PDB). It is critical to prepare these structures by removing water molecules and other non-essential ligands, adding hydrogen atoms, and assigning correct protonation states for the amino acid residues, especially those in the active site.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique provides insights into the binding mode and affinity.

Docking Protocol

-

Grid Generation: Define a docking grid box that encompasses the active site of the target protein.

-

Ligand Docking: Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to place the prepared ligand into the defined grid box. The program will generate multiple binding poses.

-

Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Predicted Binding Data (Hypothetical)

The following table summarizes the kind of quantitative data that would be generated from molecular docking studies against the potential targets. The values presented are hypothetical and for illustrative purposes.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| HDAC2 | 3MAX | -8.5 | HIS142, HIS143, TYR306 |

| 20S Proteasome (β5 subunit) | 5L42 | -9.2 | THR1, LYS33, GLY47 |

| β-Tubulin | 1JFF | -7.9 | CYS241, LEU248, ALA316 |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of interactions over time.

MD Simulation Protocol

-

System Setup: The top-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Minimization: The entire system is energy-minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 atm).

-

Production Run: A production MD simulation is run for a significant time scale (e.g., 100 ns or more) to collect trajectory data.

-

Trajectory Analysis: The trajectory is analyzed to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify persistent ligand-protein interactions.

Predicted Stability and Interaction Data (Hypothetical)

This table illustrates the type of data obtained from MD simulations.

| Complex | Average RMSD (Å) | Key Persistent Interactions (Hypothetical) |

| HDAC2 - Ligand | 1.8 ± 0.3 | Hydrogen bond with HIS142, Water-bridged interaction with ASP179 |

| Proteasome - Ligand | 2.1 ± 0.4 | Hydrophobic interactions with VAL31, ILE35 |

| β-Tubulin - Ligand | 2.5 ± 0.5 | Pi-pi stacking with TYR224 |

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery to identify potential liabilities.

ADMET Prediction Tools

Various online tools and software packages (e.g., SwissADME, pkCSM, ADMETlab) can be used to predict a wide range of pharmacokinetic and toxicological properties based on the molecule's structure.

Predicted ADMET Properties (Hypothetical)

The following table summarizes hypothetical ADMET predictions for this compound.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability (logPapp) | > 0.9 | High |

| Human Intestinal Absorption | > 90% | High |

| Distribution | ||

| Volume of Distribution (VDss) | > 0.45 L/kg | Good distribution |

| Blood-Brain Barrier Permeability | Yes | Potential for CNS activity |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 substrates |

| Excretion | ||

| Total Clearance (logCltot) | ~ 0.5 L/h/kg | Moderate clearance |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Signaling Pathways

Understanding the potential downstream effects of inhibiting the identified targets is essential. The following diagrams illustrate the signaling pathways associated with HDACs, the proteasome, and tubulin.

Experimental Validation

The validation of in silico predictions through experimental assays is a critical step in the drug discovery process.[1][2] The following are detailed protocols for assays relevant to the potential targets of this compound.

HDAC Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs using a fluorescent substrate.[3][4]

-

Materials:

-

Purified HDAC enzyme or nuclear extract

-

HDAC Assay Buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC inhibitor (e.g., Trichostatin A or SAHA) as a control

-

Developer solution (containing Trypsin)

-

Black 96-well microplate

-

Fluorescence plate reader

-

-

Protocol:

-

Prepare serial dilutions of the test compound (this compound) in HDAC Assay Buffer.

-

In a 96-well plate, add the HDAC enzyme to each well.

-

Add the test compound dilutions or control inhibitor to the respective wells.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate for a further 15-30 minutes at 37°C.

-

Measure the fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Proteasome Activity Assay (Fluorometric)

This assay quantifies the chymotrypsin-like activity of the proteasome.[5][6][7]

-

Materials:

-

Cell lysate containing proteasomes or purified 20S proteasome

-

Proteasome Assay Buffer

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Proteasome inhibitor (e.g., MG-132) as a control

-

Black 96-well microplate

-

Fluorescence plate reader

-

-

Protocol:

-

Prepare serial dilutions of the test compound in Proteasome Assay Buffer.

-

In a 96-well plate, add the cell lysate or purified proteasome to each well.

-

Add the test compound dilutions or control inhibitor.

-

Initiate the reaction by adding the fluorogenic proteasome substrate.

-

Incubate the plate at 37°C, protecting it from light.

-

Measure the fluorescence kinetically over 30-60 minutes at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.

-

Determine the rate of reaction and calculate the percentage of inhibition and IC50 value.

-

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.[8]

-

Materials:

-

Purified tubulin protein (>97% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Test compound and controls (e.g., colchicine, paclitaxel) dissolved in DMSO

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

-

Protocol:

-

Pre-warm the spectrophotometer to 37°C.

-

On ice, prepare the tubulin solution in General Tubulin Buffer and add GTP and glycerol.

-